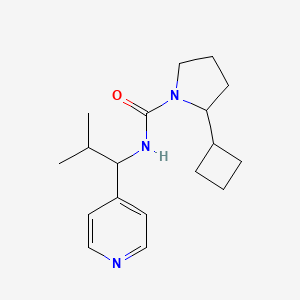
(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone. One potential direction is to study its potential use as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, more research is needed to determine its safety and efficacy in humans, which could lead to the development of new cancer therapies. Finally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of (5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone involves several steps. The starting material is 5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-2-thiol, which is reacted with chloroacetyl chloride in the presence of a base to form the corresponding chloroacetamide. The chloroacetamide is then treated with sodium borohydride to reduce the carbonyl group to a methylene group, resulting in the formation of this compound.
Applications De Recherche Scientifique
(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit potent antitumor activity against several cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NOS/c15-11-3-4-12(16)10-8-17(6-5-9(10)11)14(18)13-2-1-7-19-13/h3-4,13H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKLRWNEPEPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)N2CCC3=C(C=CC(=C3C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)


![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)



![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol](/img/structure/B7639326.png)

![1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)